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molecular formula C12H9F3N2O B1304862 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 71422-81-6

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No. B1304862
M. Wt: 254.21 g/mol
InChI Key: LKVNUMLULPTKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731090

Procedure details

11.2 g (0.2 mole) of potassium hydroxide in 15 ml of water are added dropwise under nitrogen atmosphere to 22 g (0.2 mole) of 4-aminophenol in 100 ml of diemthylsulfoxide. 36 g (0.2 mole) of 2-chloro-5-(trifluoromethyl)pyridine in 30 ml of dimethylsulfoxide are added dropwise at 25° C. The reaction mixture is stirred for 3 hours at room temperature, then poured into ice-water and extracted with ethyl acetate. The organic phase is dried over sodium sulfate and concentrated by evaporation. The residue is dissolved in ether and the ether solution is extracted with 1 N hydrochloric acid. The acid phase is made alkaline with concentrated NaOH solution and extracted with ether. The ether phase is dried over sodium sulfate and concentrated by evaporation, affording 4-(5-trifluoromethylpyridin-2-yl-oxy)aniline as a brown oil.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Cl[C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][N:13]=1>O.CS(C)=O>[F:19][C:18]([F:21])([F:20])[C:15]1[CH:16]=[CH:17][C:12]([O:10][C:7]2[CH:8]=[CH:9][C:4]([NH2:3])=[CH:5][CH:6]=2)=[N:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
22 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ether
EXTRACTION
Type
EXTRACTION
Details
the ether solution is extracted with 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(N)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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